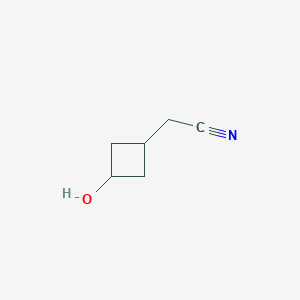
2-(3-Hydroxycyclobutyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Hydroxycyclobutyl)acetonitrile” is a chemical compound with the molecular formula C6H9NO . It has a molecular weight of 111.14 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9NO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1,3-4H2/t5-,6- . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound has a predicted density of 1.123±0.06 g/cm3 .Applications De Recherche Scientifique
Identification and Surveillance of Irradiated Food
One study developed an efficient extraction method for extracting 2-dodecylcyclobutanone (2-DCB) from γ-irradiated food using acetonitrile. This method, which is crucial for identifying irradiated food, reduced organic solvent consumption significantly and shortened sample processing time, proving essential for food safety and quality control (Chan et al., 2014).
Chemical Investigation of Endophytic Fungi
Research on the chemical composition of an acetonitrile fraction from the endophytic fungus Phomopsis sp. revealed the isolation of bioactive compounds. This study highlights the potential of endophytic fungi in producing pharmacologically active secondary metabolites and underscores acetonitrile's role in the extraction and identification of these compounds (Chapla et al., 2014).
Advanced Materials and Catalysis
A study on the first-row transition metal complexes of phenylsquarate in acetonitrile solutions provided insights into the synthesis of linear polymers and monomeric complexes. This research contributes to the development of materials with potential applications in catalysis, optics, and electronics (Williams et al., 2001).
Environmental Remediation
Research on the Electro-Fenton degradation of antimicrobials like triclosan and triclocarban in acetonitrile/water mixtures demonstrated the process's effectiveness in removing these persistent pollutants. This study is pivotal for environmental remediation, providing a method to degrade harmful substances in wastewater (Sirés et al., 2007).
Fluorescence Sensing
Another application involves the development of a fluorescent sensing mechanism for anions in acetonitrile, utilizing excited-state intermolecular proton transfer. This innovative approach to sensing technology has significant implications for chemical analysis and environmental monitoring (Zhang et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-hydroxycyclobutyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAYGFQVUHWMCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,6-Dimethylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2673427.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2673430.png)


![4-[1-[4-(3-Chlorophenyl)benzoyl]azetidin-3-yl]piperazin-2-one](/img/structure/B2673435.png)
![2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2673437.png)

![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2673440.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2673441.png)

![2,2-Diphenyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2673447.png)

![3-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2673449.png)
